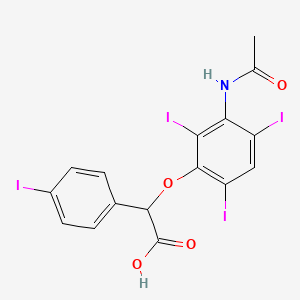
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid is a complex organic compound that contains multiple iodine atoms. Compounds with such structures are often used in medical imaging, particularly in radiographic contrast agents due to their high atomic number, which enhances the contrast of images.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid typically involves multiple steps, including iodination, acylation, and coupling reactions. The starting materials might include phenolic compounds and iodine sources. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reactions are optimized for efficiency and cost-effectiveness. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group.
Reduction: Reduction reactions might target the iodine atoms, potentially leading to deiodination.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could lead to deiodinated derivatives.
Applications De Recherche Scientifique
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a diagnostic tool.
Medicine: Employed in radiographic imaging to enhance contrast in X-ray and CT scans.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for this compound, particularly in medical imaging, involves its ability to absorb X-rays due to the presence of iodine atoms. This absorption enhances the contrast of images, allowing for better visualization of internal structures. The molecular targets and pathways involved are primarily related to its physical properties rather than biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodixanol: Another iodinated contrast agent used in medical imaging.
Iohexol: Widely used in radiographic procedures.
Iopamidol: Known for its use in enhancing contrast in diagnostic imaging.
Uniqueness
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid is unique due to its specific structure, which may offer advantages in terms of solubility, stability, and imaging contrast compared to other compounds.
Propriétés
Numéro CAS |
23189-41-5 |
|---|---|
Formule moléculaire |
C16H11I4NO4 |
Poids moléculaire |
788.88 g/mol |
Nom IUPAC |
2-(3-acetamido-2,4,6-triiodophenoxy)-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C16H11I4NO4/c1-7(22)21-13-10(18)6-11(19)15(12(13)20)25-14(16(23)24)8-2-4-9(17)5-3-8/h2-6,14H,1H3,(H,21,22)(H,23,24) |
Clé InChI |
OVBGWMWVKZKMSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C=C1I)I)OC(C2=CC=C(C=C2)I)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)

![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
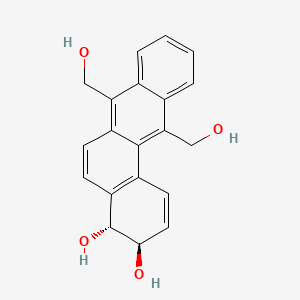
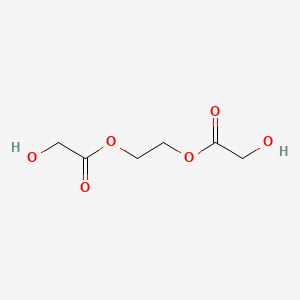
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)

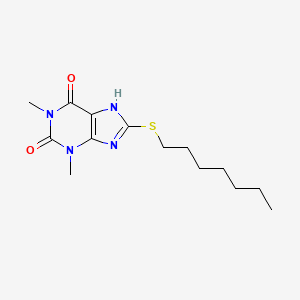
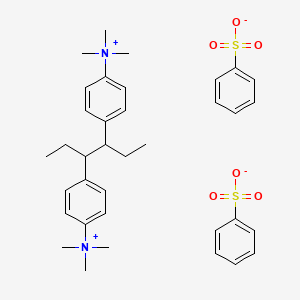
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
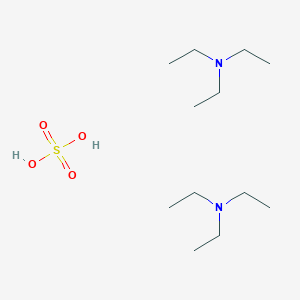
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
